
Ro4368554
Descripción general
Descripción
Ro4368554 is a 5-HT6 receptor antagonist . It acts selectively at 5-HT6 receptors where it binds with a greater than 100-fold selectivity over other monoamine receptor subtypes . The empirical formula of this compound is C19H21N3O2S and its molecular weight is 355.45 .
Molecular Structure Analysis
This compound has a complex molecular structure. Its IUPAC name is 3-benzenesulfonyl-7-(4-methyl-piperazin-1-yl)-1H-indole . The SMILES string representation of this compound is CN1CCN(CC1)c2cccc3c(c[nH]c23)S(=O)(=O)c4ccccc4 .
Physical And Chemical Properties Analysis
This compound is a powder with an off-white color . It is soluble in DMSO to a concentration greater than 10 mg/mL .
Aplicaciones Científicas De Investigación
Neurociencia
Ro4368554, como un antagonista del receptor 5-HT6, ha sido estudiado por su potencial para mejorar las funciones cognitivas. Ha mostrado promesa en la restauración del rendimiento de la memoria en modelos animales con déficits colinérgicos y serotoninérgicos . Esto sugiere su posible aplicación en el tratamiento de afecciones como la enfermedad de Alzheimer y otros trastornos cognitivos.
Farmacología
En la investigación farmacológica, la inhibición selectiva de los receptores 5-HT6 por this compound podría ser significativa en el desarrollo de tratamientos que modulan los sistemas de neurotransmisores. Su capacidad para aumentar la liberación de acetilcolina puede ofrecer beneficios terapéuticos para los trastornos de la memoria y podría ser un objetivo para la intervención farmacológica .
Bioquímica
El perfil bioquímico de this compound, incluida su alta selectividad para los receptores 5-HT6 y su solubilidad en DMSO, lo convierte en un compuesto valioso para ensayos bioquímicos y estudios relacionados con el papel de la serotonina en varios procesos fisiológicos .
Química Medicinal
La estructura y las propiedades de unión al receptor del compuesto son de interés en la química medicinal para el diseño de nuevos agentes terapéuticos. Su selectividad y potencia lo convierten en un compuesto de referencia para el desarrollo de nuevos fármacos que se dirigen al sistema nervioso central .
Biología Molecular
Los biólogos moleculares podrían explorar la interacción de this compound con los receptores 5-HT6 a nivel celular, investigando sus efectos sobre la expresión génica, las vías de señalización de los receptores y la plasticidad sináptica .
Investigación Clínica
Aunque todavía se encuentra en etapas preclínicas, this compound se ha asociado con la mejora de la memoria en entornos de investigación clínica. Sus efectos sobre la memoria y el aprendizaje podrían conducir a enfoques novedosos en el tratamiento de trastornos relacionados con la memoria .
Safety and Hazards
Mecanismo De Acción
Target of Action
Ro4368554 primarily targets the serotonin type 6 (5-HT6) receptors . These receptors are associated with learning and memory processes and are found in many brain areas, including the hippocampus and the cerebral cortex . This compound binds to these receptors with a greater than 100-fold selectivity over other monoamine receptor subtypes .
Mode of Action
This compound acts as an antagonist at the 5-HT6 receptors . Antagonism of 5-HT6 receptors leads to an increase in the release of acetylcholine (ACh), a neurotransmitter that plays a crucial role in memory and learning .
Biochemical Pathways
The antagonism of 5-HT6 receptors by this compound affects several biochemical pathways. It leads to an increase in the release of acetylcholine, which may involve biochemical pathways associated with pERK1/2 expression .
Pharmacokinetics
Drug likeness parameters indicate whether a molecule possesses suitable adme properties
Result of Action
This compound has been shown to restore memory performance in cholinergic and serotonergic models of memory deficiency in rats . This suggests that both mechanisms may be involved in the facilitation of object memory by this compound .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-21-10-12-22(13-11-21)17-9-5-8-16-18(14-20-19(16)17)25(23,24)15-6-3-2-4-7-15/h2-9,14,20H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPYPEADLGTXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=C2NC=C3S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426085 | |
| Record name | Ro4368554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478082-99-4 | |
| Record name | Ro4368554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 478082-99-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ro4368554 interact with its target and what are the downstream effects?
A1: this compound binds selectively to the 5-HT6 receptor, blocking the action of serotonin at this site. [, , ] While the exact mechanisms underlying its pro-cognitive effects are still under investigation, research suggests that 5-HT6 receptor antagonism may enhance memory function by modulating neurotransmitter systems involved in learning and memory, such as the cholinergic and glutamatergic systems. []
Q2: What evidence suggests that this compound could be beneficial for age-related cognitive decline?
A2: Studies in aged rats have shown that chronic treatment with this compound leads to significant improvements in object recognition and social discrimination, indicating enhanced memory performance. [] Interestingly, these improvements were not associated with changes in plasticity-associated proteins like Ki-67 and PCNA, suggesting that this compound's effects might be mediated through alternative mechanisms beyond neurogenesis. []
Q3: Does this compound have any other potential therapeutic applications?
A3: Beyond its potential in cognitive enhancement, this compound has also been investigated for its role in sleep regulation. Studies have shown that administration of this compound can increase sleep duration and enhance slow-wave sleep in rats, indicating a potential role for 5-HT6 receptors in sleep-wake cycles. []
Q4: Are there any studies comparing this compound to other compounds?
A4: Research has explored the pharmacological profile of this compound within the context of drug discrimination paradigms. Studies show that unlike some antidepressants, such as mianserin, which fully substitute for a low dose of clozapine, this compound does not share similar discriminative stimulus properties. [] This finding suggests distinct pharmacological mechanisms of action between these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

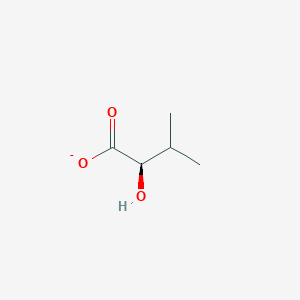

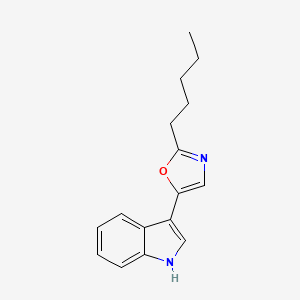


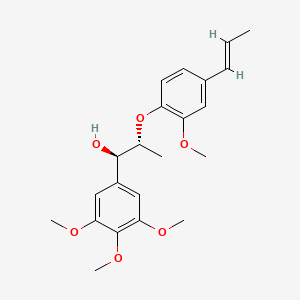
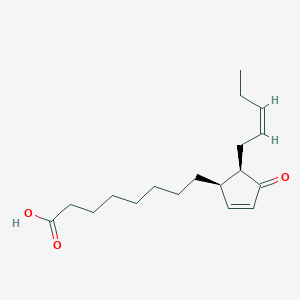
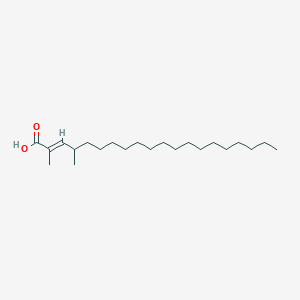

![8-(2-Chlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B1240323.png)
![3,4-dihydro-1H-isoquinolin-2-yl-(4-ethyl-5-thieno[3,2-b]pyrrolyl)methanone](/img/structure/B1240324.png)


